(4R)-4-Methoxy-D-proline methyl ester HCl
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Overview
Description
(4R)-4-Methoxy-D-proline methyl ester HCl is a chemical compound that belongs to the class of proline derivatives Proline is an amino acid that plays a crucial role in protein synthesis and structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methoxy-D-proline methyl ester HCl typically involves the esterification of (4R)-4-Methoxy-D-proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt form is obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methoxy-D-proline methyl ester HCl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: (4R)-4-Hydroxy-D-proline methyl ester HCl.
Reduction: (4R)-4-Methoxy-D-prolinol.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-Methoxy-D-proline methyl ester HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study protein structure and function due to its proline backbone.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-4-Methoxy-D-proline methyl ester HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and ester functionality can influence the compound’s binding affinity and specificity. The proline backbone allows it to mimic natural proline-containing peptides, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-Hydroxy-D-proline methyl ester HCl
- (4R)-4-Methoxy-L-proline methyl ester HCl
- (4R)-4-Methoxy-D-prolinol
Uniqueness
(4R)-4-Methoxy-D-proline methyl ester HCl is unique due to its specific stereochemistry and functional groups. The (4R) configuration ensures that it interacts with biological targets in a specific manner, which can be different from its (4S) or (4R)-4-Hydroxy counterparts. The methoxy group also provides distinct chemical reactivity compared to hydroxyl or other substituents.
Properties
IUPAC Name |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQRVWFFHPYBJV-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628605-28-6 |
Source
|
Record name | methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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